molecular formula C12H18O2 B13830251 1-[(5S,7R)-3-hydroxy-1-adamantyl]ethanone

1-[(5S,7R)-3-hydroxy-1-adamantyl]ethanone

Cat. No.: B13830251
M. Wt: 194.27 g/mol
InChI Key: ISGGLYJERYAKTR-ZYANWLCNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-Acetyladamantane typically starts from 1-adamantanecarboxylic acid. The process involves several steps:

    Oxidation: 1-adamantanecarboxylic acid is oxidized using a mixture of sulfuric acid and nitric acid.

    Acylation: The resulting product undergoes acylation using VHA reagent (SOCl2/DMF).

    Substitution and Decarboxylation: Sodium diethyl malonate is used in a one-pot reaction to achieve substitution and decarboxylation.

    Alkalization: The final step involves alkalization to yield 3-Hydroxy-1-Acetyladamantane.

Industrial Production Methods

In industrial settings, the synthesis is optimized to enhance yield and simplify operations. The use of VHA reagent in the acylation step significantly improves the overall yield to approximately 74% . The process is also streamlined by employing a one-pot method, which reduces the complexity and time required for production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-Acetyladamantane undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The acetyl group can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed in substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted adamantane derivatives.

Scientific Research Applications

3-Hydroxy-1-Acetyladamantane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-Acetyladamantane primarily involves its role as an intermediate in the synthesis of pharmaceuticals. In the case of Saxagliptin, the compound contributes to the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This inhibition helps to increase insulin secretion and decrease glucagon levels, thereby improving blood sugar control in patients with type 2 diabetes mellitus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1-Acetyladamantane is unique due to the presence of both hydroxyl and acetyl functional groups, which provide distinct reactivity and stability. This dual functionality makes it a versatile intermediate in organic synthesis and pharmaceutical development.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-[(5S,7R)-3-hydroxy-1-adamantyl]ethanone

InChI

InChI=1S/C12H18O2/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h9-10,14H,2-7H2,1H3/t9-,10+,11?,12?

InChI Key

ISGGLYJERYAKTR-ZYANWLCNSA-N

Isomeric SMILES

CC(=O)C12C[C@H]3C[C@@H](C1)CC(C3)(C2)O

Canonical SMILES

CC(=O)C12CC3CC(C1)CC(C3)(C2)O

Origin of Product

United States

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